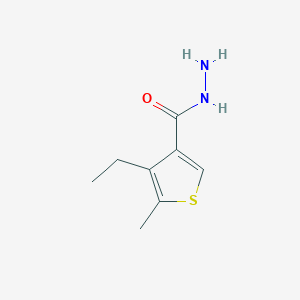
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide (AMT) is a heterocyclic compound with a range of biological activities. It is a widely used compound in the field of medicinal chemistry and has been studied for its potential applications in a variety of scientific research. The synthesis of AMT is relatively simple, and it has been widely used as a key component in the synthesis of various compounds.
Scientific Research Applications
Antibacterial and Antifungal Activities
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide and its derivatives have been studied for their antibacterial and antifungal properties. Studies reveal that these compounds exhibit significant activities against various bacterial and fungal strains, demonstrating their potential in developing new antimicrobial agents (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003); (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antinociceptive Activity
The antinociceptive (pain-relieving) activity of certain derivatives of this compound has been evaluated. Research indicates that these derivatives can potentially be utilized in developing new pain relief medications (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Antitumor Activity
Studies have also explored the antitumor activities of derivatives of this compound. These compounds show promise in inhibiting the proliferation of cancer cell lines, suggesting their potential in cancer therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017); (Atta & Abdel‐Latif, 2021).
Antiarrhythmic and Serotonin Antagonist Activities
Certain thiophene derivatives synthesized from this compound have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, which may be useful in developing treatments for various neurological and cardiovascular conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Photophysical Properties
Research into the photophysical properties of derivatives of this compound has been conducted, exploring their potential applications in materials science, particularly in the field of luminescence (Novanna, Kannadasan, & Shanmugam, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cell lines , suggesting that this compound might also interact with cellular targets to exert its effects.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, suggesting that this compound might also influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound might also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, this compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage and subsequent downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and inhibiting catalytic activity. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity. These molecular interactions contribute to the overall biochemical and cellular effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it may cause toxic or adverse effects, including disruption of normal cellular processes and induction of cell death. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues. The transport and distribution of this compound are critical for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways .
properties
IUPAC Name |
2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-5-9(6-4-7)10-8(2)17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWIUBJZKACEOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395401 |
Source


|
| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438194-93-5 |
Source


|
| Record name | 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

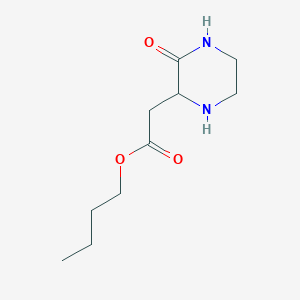

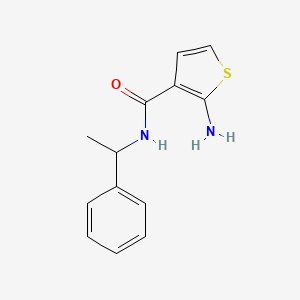
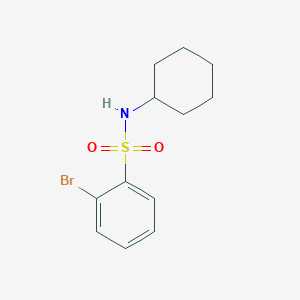
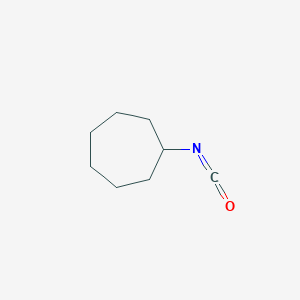
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
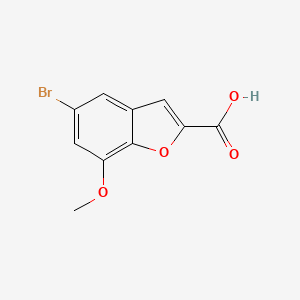

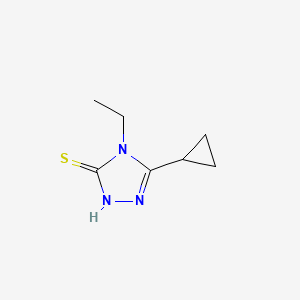
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

